Enpp-1-IN-1

Übersicht

Beschreibung

Enpp-1-IN-1 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). This enzyme is involved in various physiological processes, including bone mineralization, insulin signaling, and immune response modulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Enpp-1-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Enpp-1-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more stable, reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

- Targeting the STING Pathway : Inhibition of ENPP1 allows for sustained activation of the STING pathway, which can lead to robust anti-tumor immunity. Studies have shown that elevated ENPP1 levels correlate with poor outcomes in various cancers, including lung and breast cancer .

- Case Study : A recent clinical trial involving SR-8541A, a potent ENPP1 inhibitor, demonstrated promising results in patients with advanced metastatic solid tumors. The trial focused on safety, tolerability, and pharmacokinetics while aiming to activate the STING pathway effectively .

Metastasis and Tumor Microenvironment

- Role in Tumor Progression : Research indicates that ENPP1 contributes to tumor growth and metastasis by modulating the tumor microenvironment. It enhances the characteristics of cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT), promoting invasive behaviors .

- Mechanistic Insights : Downregulation of ENPP1 has been shown to reverse EMT phenotypes in cancer cell lines, suggesting that targeting this enzyme could inhibit tumor spread .

Regulation of Immune Responses

- Immune Checkpoint Modulation : ENPP1 acts as an innate immune checkpoint by degrading cGAMP, thus inhibiting the activation of immune cells. Inhibitors like Enpp-1-IN-1 may restore immune cell function against tumors by preventing this degradation .

- Case Study : In preclinical models, the use of ENPP1 inhibitors has been associated with increased infiltration of cytotoxic T cells into tumors, enhancing anti-tumor immunity .

Data Table: Summary of Research Findings on this compound

Wirkmechanismus

Enpp-1-IN-1 exerts its effects by binding to the active site of ENPP1, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of nucleotide triphosphates, leading to an accumulation of substrates such as ATP and ADP in the extracellular space. The inhibition of ENPP1 modulates purinergic signaling pathways, affecting various physiological processes. Additionally, this compound has been shown to activate the stimulator of interferon genes (STING) pathway, enhancing immune responses and exhibiting potential anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

SR-8541A: Another potent ENPP1 inhibitor with similar mechanisms of action and therapeutic potential.

Enpp-1-IN-11: A compound with similar inhibitory effects on ENPP1, used in cancer research.

Uniqueness of Enpp-1-IN-1: this compound stands out due to its high potency and selectivity for ENPP1. Its ability to modulate purinergic signaling and activate the STING pathway makes it a valuable tool in both basic research and therapeutic development. The compound’s stability and efficacy in various biological systems further highlight its uniqueness compared to other ENPP1 inhibitors .

Biologische Aktivität

Enpp-1-IN-1 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various biological processes, including purinergic signaling, immune modulation, and tumor progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of ENPP1

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing nucleotides and generating inorganic pyrophosphate (PPi). Its enzymatic activities are significant in regulating mineralization processes and modulating immune responses through pathways such as cGAS-STING. Elevated levels of ENPP1 have been associated with various pathological conditions, including cancer and cardiovascular diseases .

The primary mechanism by which this compound exerts its effects is through the inhibition of ENPP1 activity. This inhibition enhances the availability of extracellular ATP, leading to increased activation of the STING pathway, which is crucial for eliciting anti-tumor immune responses. By blocking ENPP1, this compound potentially reverses the immunosuppressive tumor microenvironment that characterizes many cancers .

Cancer Immunotherapy

Recent studies highlight the role of ENPP1 in promoting tumor growth and metastasis by impairing immune cell infiltration and enhancing an immunosuppressive environment. Inhibition of ENPP1 has shown promise in preclinical models for enhancing the efficacy of cancer immunotherapies . For instance:

- Breast Cancer : Elevated ENPP1 levels correlate with poor prognosis in breast cancer patients. Inhibiting ENPP1 may restore immune function and improve treatment outcomes .

- Brain Metastases : ENPP1 facilitates blood-brain barrier (BBB) dysfunction, enabling metastatic cells to invade the brain. Targeting ENPP1 could mitigate this effect and improve survival rates in patients with brain metastases .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A patient with HER2-positive breast cancer exhibited high plasma levels of ENPP1, which correlated with increased metastatic burden. Treatment with an ENPP1 inhibitor led to reduced tumor growth and prolonged survival .

- Case Study 2 : In a clinical trial involving advanced solid tumors, patients receiving this compound showed improved immune response markers compared to those on standard treatments. This suggests that targeting ENPP1 can enhance anti-tumor immunity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

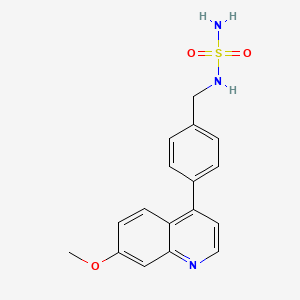

IUPAC Name |

7-methoxy-4-[4-[(sulfamoylamino)methyl]phenyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMNZDIQDULLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.